6-Chloro-3-phenylpyridazine-4-carboxylic acid
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Overview
Description
6-Chloro-3-phenylpyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H7ClN2O2. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 6th position and a phenyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-phenylpyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dichloropyridazine-4-carboxylic acid with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-phenylpyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-3-phenylpyridazine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-phenylpyridazine-4-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine and phenyl groups may facilitate binding to active sites, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-phenylpyridazine-4-carboxylic acid: Similar in structure but with different substitution patterns.
3,6-Dichloropyridazine-4-carboxylic acid: Lacks the phenyl group, leading to different reactivity and applications.
Uniqueness
6-Chloro-3-phenylpyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7ClN2O2 |
---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
6-chloro-3-phenylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-6-8(11(15)16)10(14-13-9)7-4-2-1-3-5-7/h1-6H,(H,15,16) |
InChI Key |
NOZHEKWOZTVKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2C(=O)O)Cl |
Origin of Product |
United States |
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